3,4-Dimethylbenzene-1,2-diol
Overview
Description
3,4-Dimethylbenzene-1,2-diol, also known as 3,4-dimethylcatechol, is an organic compound with the molecular formula C8H10O2. It is a derivative of catechol, featuring two methyl groups substituted at the 3 and 4 positions of the benzene ring. This compound is part of the aromatic diol family and is known for its chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzene-1,2-diol can be synthesized through several methods, including:
Hydroxylation of 3,4-dimethyltoluene: This involves the oxidation of 3,4-dimethyltoluene using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce hydroxyl groups at the 1 and 2 positions.
Friedel-Crafts Acylation: This method involves the acylation of 3,4-dimethylbenzene followed by hydrolysis to yield the diol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and catalysts to ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives using agents like hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,4-Dimethylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethylbenzene-1,2-diol involves its ability to participate in redox reactions due to the presence of hydroxyl groups. These groups can donate or accept electrons, making the compound a potential antioxidant. It can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Catechol (Benzene-1,2-diol): Lacks the methyl groups present in 3,4-dimethylbenzene-1,2-diol.
Hydroquinone (Benzene-1,4-diol): Has hydroxyl groups at the 1 and 4 positions instead of 1 and 2.
Resorcinol (Benzene-1,3-diol): Hydroxyl groups are at the 1 and 3 positions.
Uniqueness
This compound is unique due to the presence of methyl groups at the 3 and 4 positions, which influence its chemical reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other benzene diols .
Properties
IUPAC Name |
3,4-dimethylbenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-4-7(9)8(10)6(5)2/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHGQTREHREIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919231 | |
Record name | 3,4-Dimethylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-76-4, 69845-49-4, 92348-30-6 | |
Record name | 3,4-Dimethylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediol, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069845494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,2-diol, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092348306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylbenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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